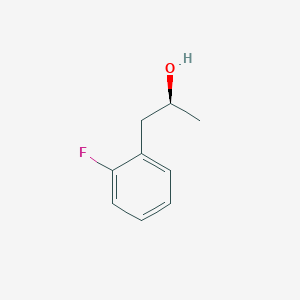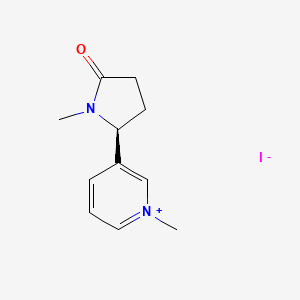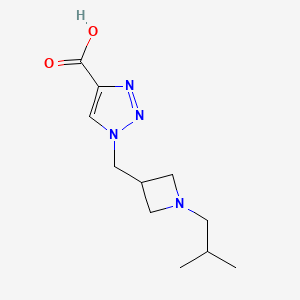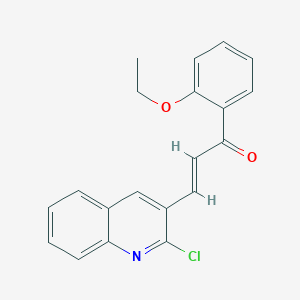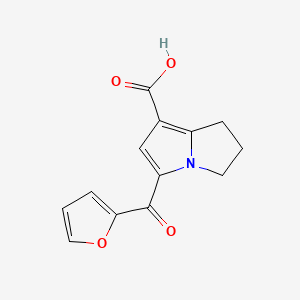
Punicagaranine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Punicagaranine is a compound derived from the pomegranate plant (Punica granatum). This compound is known for its significant antioxidant, anti-inflammatory, and antimicrobial properties. It is a type of ellagitannin, a class of hydrolyzable tannins that are known for their health benefits and presence in various fruits and nuts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Punicagaranine typically involves the extraction from pomegranate peels, seeds, or juice. The process begins with the drying and grinding of the pomegranate parts, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction processes. The pomegranate parts are processed in industrial extractors, where solvents like ethanol are used to extract the compound. The extract is then subjected to various purification steps, including filtration, evaporation, and chromatography, to obtain pure this compound .
Análisis De Reacciones Químicas
Types of Reactions
Punicagaranine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, which may have different biological activities.
Reduction: This compound can also undergo reduction reactions, although these are less common.
Hydrolysis: This compound can be hydrolyzed to produce ellagic acid and other smaller phenolic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products Formed
The major products formed from the reactions of this compound include ellagic acid, which is known for its potent antioxidant properties .
Aplicaciones Científicas De Investigación
Punicagaranine has a wide range of scientific research applications, including:
Chemistry: Used as a natural antioxidant in various chemical formulations.
Biology: Studied for its role in cellular protection and anti-aging effects.
Medicine: Investigated for its potential in treating inflammatory diseases, cancer, and cardiovascular conditions.
Industry: Used in the food and cosmetic industries for its preservative and health-promoting properties.
Mecanismo De Acción
Punicagaranine exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. The compound also modulates various signaling pathways involved in inflammation and cell survival, including the NF-κB and MAPK pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ellagic Acid: A hydrolysis product of Punicagaranine with similar antioxidant properties.
Punicalagin: Another ellagitannin found in pomegranates with comparable health benefits.
Gallic Acid: A phenolic compound with antioxidant and anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific structure and the combination of health benefits it offers. While similar compounds like ellagic acid and punicalagin share some properties, this compound’s distinct molecular structure provides unique interactions with biological systems, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H11NO4 |
|---|---|
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
3-(furan-2-carbonyl)-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid |
InChI |
InChI=1S/C13H11NO4/c15-12(11-4-2-6-18-11)10-7-8(13(16)17)9-3-1-5-14(9)10/h2,4,6-7H,1,3,5H2,(H,16,17) |
Clave InChI |
VTEXWWBYSBRMMO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C(N2C1)C(=O)C3=CC=CO3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


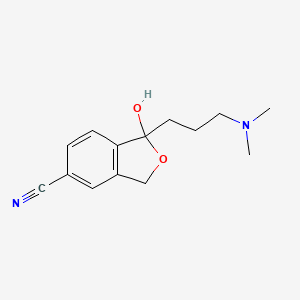
![2-amino-9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5H-purin-6-one](/img/structure/B13426854.png)
![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B13426868.png)
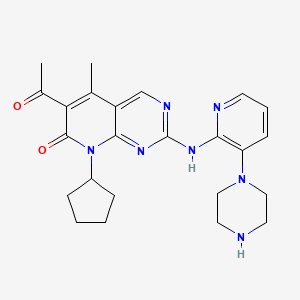

![4-tert-butyl-N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]benzamide](/img/structure/B13426887.png)

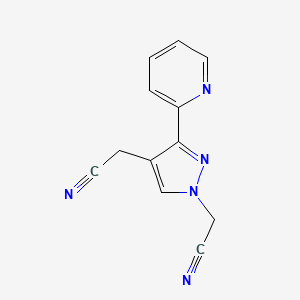
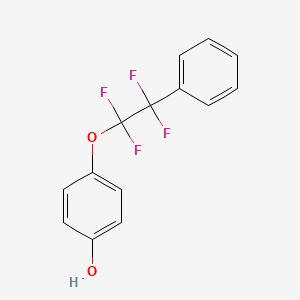
![tert-butyl 1-[(4-methoxyphenyl)methyl]-5-oxo-2H-triazole-4-carboxylate](/img/structure/B13426922.png)
